N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
Properties
CAS No. |
1031595-77-3 |
|---|---|
Molecular Formula |
C24H18ClN5O3 |
Molecular Weight |
459.89 |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(4-methoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C24H18ClN5O3/c1-33-17-9-6-14(7-10-17)21-22-27-24(32)18-11-8-15(12-20(18)30(22)29-28-21)23(31)26-13-16-4-2-3-5-19(16)25/h2-12,29H,13H2,1H3,(H,26,31) |
SMILES |
COC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=CC=C5Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the quinazoline family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 372.82 g/mol. The compound features a triazole ring fused with a quinazoline core, which is known for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.82 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have demonstrated the anticancer potential of quinazoline derivatives, including our compound of interest. Quinazolines have been reported to exhibit activity against various cancer cell lines:
- Mechanism of Action : The compound may inhibit key signaling pathways involved in cell proliferation and survival. For instance, it has been shown to target the epidermal growth factor receptor (EGFR) pathway.
- Case Study : In vitro studies on A549 lung cancer cells revealed significant cytotoxic effects with an IC50 value indicating potent activity against this cell line .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Mechanism of Action : It likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial growth.
- Research Findings : Several quinazoline derivatives have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Chlorine Substitution : The presence of the chlorine atom at the benzyl position enhances lipophilicity and biological activity.
- Methoxy Group : The methoxyphenyl group contributes to improved interaction with biological targets due to increased electron density .
Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(2-chlorobenzyl)-3-(4-methoxyphenyl)... | A549 | 10.5 |
| Quinazoline derivative A | MCF7 | 15.0 |
| Quinazoline derivative B | HeLa | 12.0 |
Antimicrobial Activity Data
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| N-(2-chlorobenzyl)-3-(4-methoxyphenyl)... | E. coli | 25 |
| Quinazoline derivative C | S. aureus | 20 |
| Quinazoline derivative D | Pseudomonas aeruginosa | 30 |
Comparison with Similar Compounds
N-Benzyl Derivative (Compound E543-0685)
N-(2,4-Dimethoxybenzyl) Derivative (CAS 1031934-52-7)
- Structure : Additional methoxy groups on the benzyl substituent.
- Molecular Weight : 485.5 g/mol (higher due to methoxy groups).
- Key Properties: Increased hydrogen bond acceptors (9 vs.
Triazolo[4,3-a]quinazoline Analog (CAS 1242913-25-2)
- Structure : Differing triazole ring position ([1,2,4]triazolo vs. [1,2,3]triazolo) and cyclopentyl substitution.
- Molecular Weight : 508.0 g/mol.
Physicochemical and Pharmacokinetic Trends
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
